molecular formula C43H65O4P B14265142 2-Nonylphenyl bis(2-octylphenyl) phosphate CAS No. 182897-31-0

2-Nonylphenyl bis(2-octylphenyl) phosphate

Cat. No.: B14265142
CAS No.: 182897-31-0
M. Wt: 676.9 g/mol
InChI Key: SRQJDCOSAWBNAN-UHFFFAOYSA-N
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Description

2-Nonylphenyl bis(2-octylphenyl) phosphate is a chemical compound known for its unique structure and properties. It is composed of a phosphate group bonded to two octylphenyl groups and one nonylphenyl group. This compound is often used in various industrial applications due to its stability and effectiveness.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Nonylphenyl bis(2-octylphenyl) phosphate typically involves the reaction of nonylphenol and octylphenol with phosphorus oxychloride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction can be represented as follows:

[ \text{Nonylphenol} + \text{Octylphenol} + \text{Phosphorus Oxychloride} \rightarrow \text{this compound} ]

Industrial Production Methods

In industrial settings, the production of this compound is scaled up using large reactors. The reaction conditions, such as temperature, pressure, and the molar ratios of reactants, are optimized to maximize yield and purity. The product is then purified through distillation or crystallization techniques.

Chemical Reactions Analysis

Types of Reactions

2-Nonylphenyl bis(2-octylphenyl) phosphate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding phosphates with higher oxidation states.

    Reduction: Reduction reactions can convert the phosphate group to phosphite or other lower oxidation state phosphorus compounds.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or sulfonation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.

    Substitution: Electrophilic reagents such as nitric acid or sulfuric acid are employed under controlled conditions.

Major Products Formed

    Oxidation: Higher oxidation state phosphates.

    Reduction: Phosphites or other reduced phosphorus compounds.

    Substitution: Nitrated or sulfonated derivatives of the aromatic rings.

Scientific Research Applications

2-Nonylphenyl bis(2-octylphenyl) phosphate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a stabilizer in polymer chemistry.

    Biology: Investigated for its potential effects on biological systems and as a component in biochemical assays.

    Medicine: Explored for its potential use in drug delivery systems and as a pharmaceutical intermediate.

    Industry: Utilized as an additive in lubricants, plasticizers, and flame retardants due to its stability and effectiveness.

Mechanism of Action

The mechanism of action of 2-Nonylphenyl bis(2-octylphenyl) phosphate involves its interaction with molecular targets through its phosphate group. The compound can form complexes with metal ions, which can influence various biochemical pathways. Additionally, its aromatic rings can participate in π-π interactions with other aromatic compounds, affecting their behavior in chemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • 2-Nonylphenyl bis(2-octylphenyl) phosphite
  • Tris(2-nonylphenyl) phosphite
  • 2-Octylphenyl bis(2-nonylphenyl) phosphate

Uniqueness

2-Nonylphenyl bis(2-octylphenyl) phosphate is unique due to its specific combination of nonylphenyl and octylphenyl groups, which confer distinct physical and chemical properties. Compared to similar compounds, it offers enhanced stability and effectiveness in various applications, making it a valuable compound in both research and industry.

Properties

CAS No.

182897-31-0

Molecular Formula

C43H65O4P

Molecular Weight

676.9 g/mol

IUPAC Name

(2-nonylphenyl) bis(2-octylphenyl) phosphate

InChI

InChI=1S/C43H65O4P/c1-4-7-10-13-16-19-22-31-40-34-25-28-37-43(40)47-48(44,45-41-35-26-23-32-38(41)29-20-17-14-11-8-5-2)46-42-36-27-24-33-39(42)30-21-18-15-12-9-6-3/h23-28,32-37H,4-22,29-31H2,1-3H3

InChI Key

SRQJDCOSAWBNAN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1=CC=CC=C1OP(=O)(OC2=CC=CC=C2CCCCCCCC)OC3=CC=CC=C3CCCCCCCC

Origin of Product

United States

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